2-[1,1'-Biphenyl]-4-yl-N-(5-chloro-2-methoxyphenyl)acetamide 2-[1,1'-Biphenyl]-4-yl-N-(5-chloro-2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 847919-69-1
VCID: VC0359884
InChI: InChI=1S/C21H18ClNO2/c1-25-20-12-11-18(22)14-19(20)23-21(24)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,23,24)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula: C21H18ClNO2
Molecular Weight: 351.8g/mol

2-[1,1'-Biphenyl]-4-yl-N-(5-chloro-2-methoxyphenyl)acetamide

CAS No.: 847919-69-1

Main Products

VCID: VC0359884

Molecular Formula: C21H18ClNO2

Molecular Weight: 351.8g/mol

2-[1,1'-Biphenyl]-4-yl-N-(5-chloro-2-methoxyphenyl)acetamide - 847919-69-1

CAS No. 847919-69-1
Product Name 2-[1,1'-Biphenyl]-4-yl-N-(5-chloro-2-methoxyphenyl)acetamide
Molecular Formula C21H18ClNO2
Molecular Weight 351.8g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-(4-phenylphenyl)acetamide
Standard InChI InChI=1S/C21H18ClNO2/c1-25-20-12-11-18(22)14-19(20)23-21(24)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,23,24)
Standard InChIKey AEQZKJSEPAXEKZ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
PubChem Compound 4798524
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator